5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide 5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 115869-56-2
VCID: VC15859771
InChI: InChI=1S/C10H9N5O3/c1-6-9(15(17)18)8(14-13-6)10(16)12-7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)(H,11,12,16)
SMILES:
Molecular Formula: C10H9N5O3
Molecular Weight: 247.21 g/mol

5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

CAS No.: 115869-56-2

Cat. No.: VC15859771

Molecular Formula: C10H9N5O3

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide - 115869-56-2

Specification

CAS No. 115869-56-2
Molecular Formula C10H9N5O3
Molecular Weight 247.21 g/mol
IUPAC Name 5-methyl-4-nitro-N-pyridin-2-yl-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C10H9N5O3/c1-6-9(15(17)18)8(14-13-6)10(16)12-7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)(H,11,12,16)
Standard InChI Key AHIIYYKZXWXLFP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is C₁₁H₁₀N₅O₃, with a molecular weight of 284.24 g/mol. Its structure comprises:

  • A pyrazole ring (1H-pyrazole) as the core scaffold.

  • A methyl group at position 5, enhancing hydrophobicity and steric bulk .

  • A nitro group (-NO₂) at position 4, introducing strong electron-withdrawing effects .

  • A carboxamide moiety at position 3, linked to a pyridin-2-yl substituent, which contributes to hydrogen-bonding capacity and aromatic π-interactions .

The stereochemistry of the molecule is achiral due to the absence of stereogenic centers, as observed in structurally related pyrazole-carboxamides .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogue
Molecular FormulaC₁₁H₁₀N₅O₃Derived from
Molecular Weight284.24 g/molCalculated
logP (Partition Coeff.)~2.8 (estimated)Based on
Hydrogen Bond Donors2 (pyrazole NH, carboxamide NH)Similar to
Hydrogen Bond Acceptors6 (Nitro O, carboxamide O, pyridine N)Inferred from

Synthetic Pathways and Optimization

The synthesis of 5-methyl-4-nitro-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide likely involves a multi-step sequence, drawing from established pyrazole functionalization strategies.

Core Pyrazole Formation

Pyrazole rings are typically constructed via cyclocondensation of 1,3-diketones with hydrazines . For nitro-substituted pyrazoles, nitration post-cyclization is often employed. For example, 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-38-3) serves as a key intermediate , synthesized through nitration of 5-methyl-1H-pyrazole-3-carboxylic acid.

Carboxamide Coupling

The carboxylic acid intermediate undergoes activation (e.g., via chlorination with thionyl chloride) followed by reaction with 2-aminopyridine. This mirrors the synthesis of N-(1-phenylethyl)-5-methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS 86927-69-7), where the acid chloride reacts with phenethylamine .

Critical Reaction Parameters:

  • Solvent: Acetonitrile or DMF for polar aprotic conditions .

  • Base: Potassium carbonate to scavenge HCl .

  • Temperature: 80–120°C under microwave or reflux conditions .

Challenges and Yield Optimization

  • Nitro Group Stability: The nitro substituent may necessitate mild conditions to avoid reduction or decomposition .

  • Regioselectivity: Achieving precise substitution at positions 3, 4, and 5 requires careful control of reaction stoichiometry and timing .

  • Purification: Column chromatography (silica gel, ethyl acetate/heptane gradients) is typically employed .

Physicochemical and Spectroscopic Properties

While direct data for the title compound is unavailable, inferences are drawn from close analogues:

Solubility and Partitioning

  • logD (pH 7.4): Estimated at ~2.5, indicating moderate lipophilicity suitable for membrane penetration .

  • Aqueous Solubility: Likely <1 mg/mL due to the nitro and pyridinyl groups, though the carboxamide may improve solubility in polar solvents .

Thermal Stability

Analogous nitro-pyrazoles exhibit melting points between 150–160°C . Thermal gravimetric analysis (TGA) would be required to assess decomposition thresholds.

Spectroscopic Fingerprints

  • IR Spectroscopy: Expected peaks include:

    • N-H stretch (3300–3100 cm⁻¹, carboxamide and pyrazole) .

    • C=O stretch (1680–1650 cm⁻¹, carboxamide) .

    • NO₂ asymmetric stretch (1550–1480 cm⁻¹) .

  • ¹H NMR (DMSO-d₆): Predicted signals:

    • δ 8.3–8.6 (m, pyridine H) .

    • δ 6.8–7.1 (s, pyrazole H) .

    • δ 2.4 (s, CH₃) .

Industrial and Research Applications

Material Science

Nitro-pyrazoles serve as precursors for high-energy materials. The carboxamide group could stabilize crystal packing, enhancing detonation velocity .

Coordination Chemistry

The pyridinyl-carboxamide moiety may act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), with potential catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator